molecular formula C10H10O2Se B12849128 Se-phenyl 3-oxobutaneselenoate

Se-phenyl 3-oxobutaneselenoate

Cat. No.: B12849128
M. Wt: 241.16 g/mol
InChI Key: VVFWLJPRUUETAV-UHFFFAOYSA-N
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Description

Se-Phenyl 3-oxobutaneselenoate is a selenoester compound characterized by a selenium atom bonded to a phenyl group and a 3-oxobutane moiety. Selenoesters like Se-phenyl 3-oxobutaneselenoate are pivotal in organic synthesis, particularly in palladium-catalyzed carbonylative reactions and aldol condensations, where they act as acylating agents or intermediates for bioactive molecules . Their unique reactivity stems from the nucleophilic selenium atom, enabling diverse transformations such as radical annulation and chemoselective modifications .

Properties

Molecular Formula

C10H10O2Se

Molecular Weight

241.16 g/mol

IUPAC Name

Se-phenyl 3-oxobutaneselenoate

InChI

InChI=1S/C10H10O2Se/c1-8(11)7-10(12)13-9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

VVFWLJPRUUETAV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)[Se]C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Se-phenyl 3-oxobutaneselenoate can be synthesized through several methods. One common approach involves the reaction of phenylselenol with 3-oxobutanoic acid under controlled conditions. This reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Se-phenyl 3-oxobutaneselenoate may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the compound .

Chemical Reactions Analysis

Chemical Reactions of Organoselenium Compounds

Organoselenium compounds are known for their ability to participate in redox reactions. They can act as antioxidants by scavenging free radicals, a property often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay . Additionally, these compounds can exhibit pro-oxidant activity under certain conditions.

Redox Reactions

In redox reactions, organoselenium compounds can be oxidized to form selenoxides or selenones, which can then be reduced back to the original selenide form. This cycle is crucial for their antioxidant activity.

Antioxidant Activity

Compound TypeAntioxidant ActivityReference
β-Carbonyl SelenidesHigh reactivity in scavenging free radicals
Selenylacetic Acid DerivativesExhibited antioxidant properties

Biological Activities

Organoselenium compounds have been studied for their anticancer and cytotoxic activities. For example, selenylacetic acid derivatives have shown significant cytotoxicity against various cancer cell lines .

Anticancer Activity

Compound TypeAnticancer ActivityReference
Selenylacetic Acid DerivativesCytotoxic against prostate and breast cancer cell lines
β-Carbonyl SelenidesPotential anticancer properties due to enhanced reactivity

Mechanism of Action

The mechanism of action of Se-phenyl 3-oxobutaneselenoate involves its interaction with various molecular targets. It can act as an antioxidant by scavenging reactive oxygen species (ROS) and reducing oxidative stress in cells. The compound’s selenol group plays a crucial role in these reactions by undergoing redox cycling between different oxidation states . Additionally, it can modulate enzyme activity by forming covalent bonds with cysteine residues in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key selenoesters and analogs, highlighting their synthetic routes, yields, physical properties, and applications:

Compound Synthesis Method Yield Melting Point (°C) Key Applications References
Se-Phenyl Benzosele noate (PhSeC(O)Ph) Pd-catalyzed carbonylation with HCOOH/H2SO4 72% 38.8 – 39.3 Carbonic anhydrase inhibition studies
Se-Phenyl 4-Acetylbenzoselenoate Same as above 45% 115.8 – 116.9 Intermediate for antiviral agents
Se-Phenyl 3-Cyanobenzoselenoate Same as above 52% 90.7 – 92.1 Radical-mediated annulation reactions
(E)-3-Arylpropeneselenoates TiCl4-promoted aldol condensation 72–84% 81–131 Antiviral activity against HSV-1
Se-Phenyl Selenoacetate Derivatives Aldol condensation with phenolic aldehydes/enals 78–88% 87–134 Precursors for spirocyclic compounds

Key Structural and Functional Differences

Substituent Effects: Electron-Withdrawing Groups (EWGs): Compounds like Se-phenyl 3-cyanobenzoselenoate exhibit enhanced stability and reactivity in radical reactions due to the electron-deficient aromatic ring . In contrast, Se-phenyl 4-acetylbenzoselenoate’s acetyl group facilitates nucleophilic additions, making it suitable for conjugate reductions . Electron-Donating Groups (EDGs): Derivatives with methoxy or hydroxy groups (e.g., vanillin-derived selenoesters) show improved solubility and bioactivity, particularly in antiviral applications .

TiCl4-mediated aldol condensations achieve higher yields (72–84%) and stereoselectivity (>97% E isomer) for α,β-unsaturated selenoesters, critical for antiviral drug design .

Biological Activity: Se-phenyl benzoselenoate (PhSeC(O)Ph) shows weak carbonic anhydrase inhibition (Ki > 100 µM), whereas selenocarbamates with similar structures exhibit potent inhibition (Ki < 1 µM) due to enzyme-triggered release of benzeneselenol . Aldol-derived selenoesters (e.g., compound 6f) demonstrate significant antiviral activity against herpes simplex virus type 1 (HSV-1) with EC50 values < 10 µM .

Radical Reactivity: Se-phenyl 4-methylbenzenesulfonoselenoate generates aryl sulfonyl radicals under thermal conditions, enabling 5-exo-dig annulations for constructing sulfone-containing heterocycles . This contrasts with selenoesters lacking sulfonyl groups, which primarily undergo conjugate additions .

Critical Analysis of Contradictions and Limitations

  • Catalyst Dependency : While H2SO4/HCOOH systems are cost-effective for Pd-catalyzed syntheses, they underperform for electron-rich substrates compared to TiCl4-based methods .
  • Bioactivity Variability: Structural analogs with minor substituent changes (e.g., cyan vs. acetyl groups) show divergent biological effects, underscoring the need for precise functionalization .

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